molecular formula C17H16F2N2O2 B2972853 N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide CAS No. 1803593-80-7

N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide

Cat. No.: B2972853
CAS No.: 1803593-80-7
M. Wt: 318.324
InChI Key: KPTAJPQGPOPGTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide is a synthetic small molecule characterized by a pyridine core substituted at the 3-position with a 3,5-difluorobenzoyl group and at the 2-position with a 2,2-dimethylpropanamide moiety. Such compounds are often optimized for target binding, metabolic stability, and pharmacokinetics.

Properties

IUPAC Name

N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O2/c1-17(2,3)16(23)21-15-13(5-4-6-20-15)14(22)10-7-11(18)9-12(19)8-10/h4-9H,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTAJPQGPOPGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC=N1)C(=O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide typically involves the following steps:

  • Formation of 3,5-difluorobenzoyl chloride: This intermediate is prepared by reacting 3,5-difluorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

  • Coupling with pyridin-2-ylamine: The 3,5-difluorobenzoyl chloride is then reacted with pyridin-2-ylamine in the presence of a base such as triethylamine (Et₃N) to form the corresponding amide.

  • Acetylation: The resulting amide is acetylated using isobutyl chloroformate (IBCF) to introduce the 2,2-dimethylpropanamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the amide group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions, often requiring a base to deprotonate the nucleophile.

Major Products Formed:

  • Oxidation: Formation of 3,5-difluorobenzoic acid derivatives.

  • Reduction: Formation of reduced pyridine derivatives.

  • Substitution: Formation of substituted pyridine and amide derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems. Medicine: Industry: Utilized in the production of advanced materials and polymers with enhanced properties.

Mechanism of Action

The mechanism by which N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atoms on the benzoyl group can enhance the compound's binding affinity to biological targets, leading to its potential use in therapeutic applications. The exact molecular targets and pathways would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s closest structural analog in the provided evidence is the patented derivative N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alamine tert-butyl ester (). A comparative analysis is outlined below:

Feature N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide Patent Compound (GB 201306881)
Benzoyl substitution 3,5-difluoro 2,4-difluoro
Pyridine ring type Pyridine (no oxo group) Pyridinone (2-oxo group at position 2)
Key substituents 2,2-dimethylpropanamide at pyridin-2-yl 6-amino group, L-alanine ethyl ester
Additional groups None 3,5-difluorophenyl ethyl linkage
Chirality Achiral (propanamide group) Chiral (L-alanine moiety)

Key Differences and Implications

In contrast, the 2,4-difluoro substitution in the patent compound may alter dipole moments and steric hindrance, affecting target selectivity .

Pyridine vs. Pyridinone Core: The patent compound’s 2-oxopyridinone ring introduces a hydrogen-bond acceptor (oxo group), which may enhance binding to polar residues in biological targets. The target compound’s unmodified pyridine lacks this feature but may exhibit greater metabolic stability due to reduced polarity.

The target compound’s dimethylpropanamide group lacks this prodrug functionality but may offer improved passive diffusion.

Chirality :

  • The chiral L-alanine moiety in the patent compound necessitates enantiomeric purity during synthesis, which complicates manufacturing but may enhance target specificity. The achiral propanamide in the target compound simplifies synthesis and reduces regulatory hurdles.

Data Table: Structural and Functional Comparison

Parameter Target Compound Patent Compound (GB 201306881)
Molecular Weight Not specified in evidence Likely higher due to L-alanine ester
Solubility Moderate (lipophilic amide) Enhanced (amino group, polar ester)
Metabolic Stability High (rigid propanamide) Moderate (ester hydrolysis likely)
Synthetic Complexity Low (achiral, simple substituents) High (chiral center, multi-step synthesis)

Research Findings and Implications

  • highlights the pharmaceutical industry’s focus on fluorinated pyridine derivatives, with structural modifications (e.g., oxo groups, amino substituents) tailored to optimize drug-like properties. The absence of a pyridinone ring in the target compound may reflect a strategic trade-off between binding affinity and metabolic stability.
  • While describes the SRB cytotoxicity assay, its relevance to the target compound remains speculative. However, such assays are critical for evaluating anticancer activity in related compounds.

Biological Activity

N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including its mechanisms of action, cytotoxic effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H17F2N3O
  • Molecular Weight : 293.31 g/mol
  • Structural Characteristics : The compound features a pyridine ring substituted with a difluorobenzoyl group and a dimethylpropanamide moiety, which may contribute to its biological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Caspase Activation : Compounds in this class have shown the ability to activate caspases, which are critical for the apoptotic process in cells. For example, studies have demonstrated that certain derivatives activate caspases-3 and -7 in malignant cells, leading to programmed cell death .
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases (e.g., G2 phase), contributing to its cytotoxic effects against cancer cells .
  • Reactive Oxygen Species (ROS) Generation : The production of ROS has been linked to the cytotoxicity of these compounds, as elevated ROS levels can lead to oxidative stress and subsequent cell death .

Cytotoxicity Studies

A variety of studies have assessed the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes findings from selected studies:

Cell Line IC50 (µM) Mechanism
HL-60 (Promyelocytic leukemia)0.5Caspase activation and ROS generation
HSC-2 (Oral squamous carcinoma)0.6Cell cycle arrest and apoptosis
HCT116 (Colon carcinoma)0.4Mitochondrial membrane depolarization

These results indicate that the compound exhibits potent cytotoxicity across multiple cancer cell lines, suggesting its potential as an antitumor agent.

Case Studies

  • Antineoplastic Activity : A study focusing on similar compounds highlighted their selective toxicity towards malignant cells compared to non-malignant cells. The selectivity index (SI) was utilized to evaluate tumor specificity, showing promising results for this compound .
  • In Vivo Studies : Preliminary in vivo studies involving animal models have indicated that compounds with similar structures can inhibit tumor growth effectively without significant toxicity to normal tissues. This aspect is crucial for further development into clinical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.